molecular formula C8H17ClN2O2 B1452432 N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236260-61-9

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1452432
CAS No.: 1236260-61-9
M. Wt: 208.68 g/mol
InChI Key: KXBLNQRGQKSOOG-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and a carboxamide group

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can range from enzyme inhibition to activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it has been found to impact metabolic pathways, thereby altering the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable for a certain period, it eventually degrades, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or metabolic disruption. Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, affecting their growth and function. Detailed studies on its metabolic interactions are essential for understanding its broader biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its activity and function, highlighting the importance of studying its subcellular distribution for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N-methyl-2-pyrrolidone with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the hydroxyethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: Lacks the hydroxyethyl group but shares the pyrrolidine ring structure.

    2-Hydroxyethylamine: Contains the hydroxyethyl group but lacks the pyrrolidine ring.

    N-Methyl-2-pyrrolidinecarboxamide: Similar structure but without the hydroxyethyl group.

Uniqueness

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is unique due to the presence of both the hydroxyethyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-10(5-6-11)8(12)7-3-2-4-9-7;/h7,9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBLNQRGQKSOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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